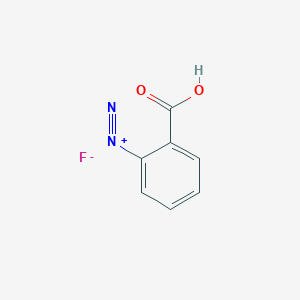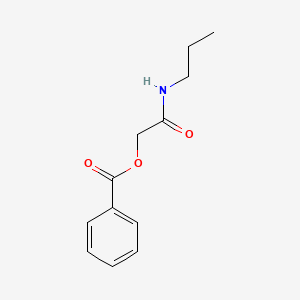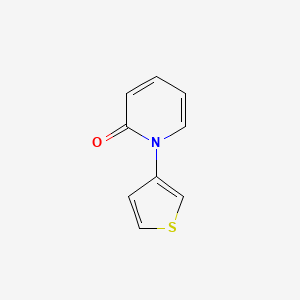![molecular formula C16H16O5 B14343632 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol CAS No. 105706-17-0](/img/structure/B14343632.png)
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, which is further substituted with a methoxy group and an ethylbenzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol typically involves the methylenation of catechols with disubstituted halomethanes . The reaction conditions often require the use of aprotic polar solvents to facilitate the formation of the methylenedioxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting oxidative stress: By scavenging free radicals and reducing oxidative damage to cells.
Antimicrobial activity: By disrupting microbial cell membranes and inhibiting the growth of pathogens.
Modulating enzyme activity: By interacting with enzymes involved in metabolic pathways, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct bioactive properties and potential applications. The presence of both methylenedioxy and methoxy groups, along with the ethylbenzene-1,3-diol moiety, contributes to its unique chemical behavior and biological activities.
Properties
CAS No. |
105706-17-0 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-[2-(6-methoxy-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O5/c1-19-14-8-16-15(20-9-21-16)6-11(14)3-2-10-4-5-12(17)7-13(10)18/h4-8,17-18H,2-3,9H2,1H3 |
InChI Key |
HCYWGFBORHGQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC3=C(C=C(C=C3)O)O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



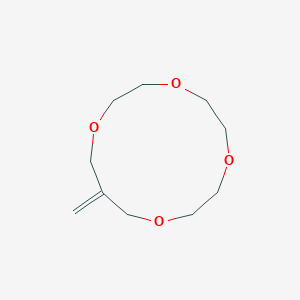
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
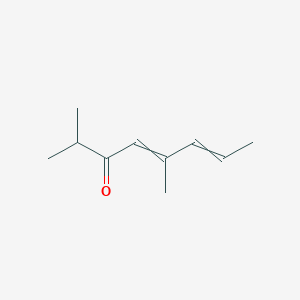
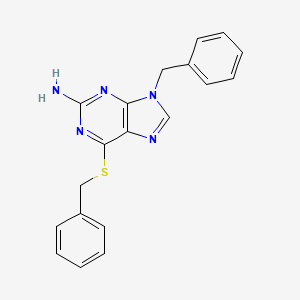
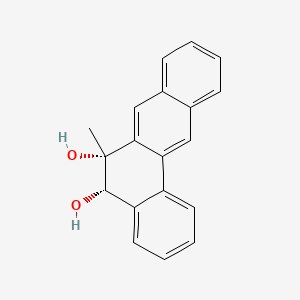
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
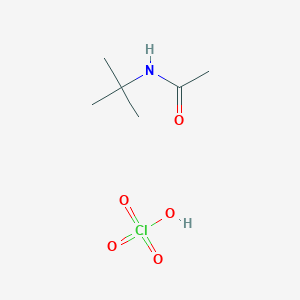
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
